8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
CAS No.: 750604-00-3
Cat. No.: VC6703220
Molecular Formula: C25H13F2N3OS
Molecular Weight: 441.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 750604-00-3 |
|---|---|
| Molecular Formula | C25H13F2N3OS |
| Molecular Weight | 441.46 |
| IUPAC Name | 8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
| Standard InChI | InChI=1S/C25H13F2N3OS/c26-16-9-5-14(6-10-16)20-13-32-24-21(20)25(31)30-23(28-24)19-4-2-1-3-18(19)22(29-30)15-7-11-17(27)12-8-15/h1-13H |
| Standard InChI Key | GBTGZVMEOGIIEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN3C2=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Introduction
Structural Overview
The compound features a tetracyclic framework incorporating sulfur (thia), nitrogen (triaza), and fluorinated phenyl groups. Key structural features include:
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Tetracyclic Core: The backbone consists of interconnected rings, including aromatic and heterocyclic systems.
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Fluorophenyl Groups: Two para-fluorophenyl substituents are attached at positions 8 and 13.
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Heteroatoms: The presence of sulfur and nitrogen atoms suggests potential for diverse reactivity and biological activity.
Related Chemical Classes
While no direct data on this compound is available, it shares similarities with several known classes:
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Thiadiazoles and Thiazolidinones: These are sulfur- and nitrogen-containing heterocycles known for antimicrobial and anticancer activities .
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Triazoles: Nitrogen-rich heterocycles like triazoles are often studied for their pharmacological properties .
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Fluorinated Aromatics: Fluorine substitution in phenyl rings enhances metabolic stability and bioavailability in drug design .
Medicinal Chemistry
Compounds with similar frameworks are often explored for:
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Antimicrobial Activity: Heterocyclic compounds with sulfur and nitrogen have shown efficacy against resistant pathogens .
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Anticancer Properties: Structural analogs have demonstrated cytotoxicity in cancer cell lines by inducing apoptosis .
Material Science
The rigid tetracyclic structure may offer applications in:
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Organic Electronics: Similar compounds are used in semiconductors or light-emitting diodes.
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Catalysis: Heteroatom-rich frameworks can act as ligands or catalysts.
Analytical Data (Hypothetical)
Based on related compounds, the following analytical data might apply:
| Technique | Expected Data |
|---|---|
| IR Spectroscopy | Peaks for C=O (ketone), C=C (aromatic), C-F (fluorine) |
| NMR Spectroscopy | Signals for aromatic protons, fluorine coupling |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight |
Synthesis Pathways
A plausible synthesis route could involve:
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Cyclization Reactions: Formation of the tetracyclic core through condensation of sulfur- and nitrogen-containing precursors.
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Fluorination: Introduction of fluorophenyl groups via electrophilic substitution.
Limitations and Future Research
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Lack of Experimental Data: No direct studies on this compound were found.
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Need for Biological Testing: Its pharmacological potential remains unexplored.
Further experimental work is needed to characterize its properties and applications fully.
This discussion synthesizes information from related chemical frameworks but does not directly describe the compound due to a lack of specific data in the provided sources.
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